molecular formula C5H3BrO2 B2642810 5-Bromofuran-3-carbaldehyde CAS No. 63387-54-2

5-Bromofuran-3-carbaldehyde

Cat. No.: B2642810
CAS No.: 63387-54-2
M. Wt: 174.981
InChI Key: OWXSOKNTAUZADN-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carbaldehyde (CAS: 63387-54-2) is a high-purity brominated heterocyclic aldehyde serving as a versatile synthetic intermediate in organic chemistry and drug discovery . Its molecular formula is C5H3BrO2, with a molecular weight of 174.98 g/mol . The compound features two key reactive sites: a bromine atom at the 5-position of the furan ring, which facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and an aldehyde group at the 3-position, which is amenable to nucleophilic addition and condensation reactions, such as the formation of Schiff bases . This dual reactivity makes it a valuable heterocyclic building block for constructing more complex molecular architectures. Research applications for this compound are extensive. In pharmaceutical research, it acts as a key precursor in synthesizing compounds evaluated for anticancer and antimicrobial activities . Studies have also explored its derivatives as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, indicating promise for anti-inflammatory drug development . Beyond pharmaceuticals, this compound finds use in materials science and in the synthesis of agrochemicals . Please note that this product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

5-bromofuran-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-1-4(2-7)3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSOKNTAUZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63387-54-2
Record name 5-bromofuran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan followed by formylation. For instance, 5-bromofuran can be prepared by brominating furan with bromine in the presence of a catalyst. The resulting 5-bromofuran can then be formylated using a Vilsmeier-Haack reaction, which involves the reaction of the brominated furan with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: 5-Bromofuran-3-carboxylic acid.

    Reduction: 5-Bromofuran-3-methanol.

Scientific Research Applications

Pharmaceutical Applications

5-Bromofuran-3-carbaldehyde has been investigated for its potential as a precursor in synthesizing various biologically active compounds.

  • Anticancer Agents :
    • Recent studies have highlighted the synthesis of derivatives from this compound that exhibit significant anticancer activity. For example, compounds synthesized from this aldehyde have shown promising results against different cancer cell lines, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Activity :
    • The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound possess activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • COX-2 Inhibition :
    • A study demonstrated that derivatives of this compound could serve as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Molecular docking studies revealed favorable binding interactions with COX-2, paving the way for further development as anti-inflammatory drugs .

Agrochemical Applications

This compound is also being researched for its applications in agrochemicals:

  • Pesticide Development :
    • Compounds derived from this compound have shown efficacy as pesticides. Their structural features allow for the modification that can enhance biological activity against pests while minimizing environmental impact .

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Synthesis :
    • It serves as a building block in the synthesis of furan-based polymers, which are noted for their thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composites .
  • Photochemical Reactions :
    • The compound can undergo photochemical reactions leading to the formation of aryl derivatives, which are valuable intermediates in organic synthesis . This property is exploited to create novel materials with specific optical or electronic properties.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Results
PharmaceuticalsAnticancer agentsSignificant activity against cancer cell lines
Antimicrobial agentsEffective against various bacterial strains
COX-2 inhibitorsFavorable binding interactions with COX-2
AgrochemicalsPesticide developmentEnhanced biological activity against pests
Materials SciencePolymer synthesisHigh thermal stability and mechanical properties
Photochemical reactionsFormation of valuable aryl derivatives

Case Studies

  • Synthesis of Anticancer Derivatives :
    A recent study synthesized several derivatives using this compound as a starting material. The derivatives were tested for cytotoxicity against human cancer cell lines, showing promising results with IC50 values indicating effective concentrations for therapeutic use .
  • Development of COX-2 Inhibitors :
    Molecular docking studies on synthesized compounds derived from this compound demonstrated strong binding affinities to COX-2, suggesting potential for development into anti-inflammatory drugs .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 5-Bromofuran-3-carbaldehyde and Analogues

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C₉H₅BrO₂ 1194376-28-7 225.04 Br (C5), CHO (C3) Dual reactivity: C-Br coupling, aldehyde condensation
3-Bromofuran C₄H₃BrO 148984-47-8 147.97 Br (C3) Pd-catalyzed C-H arylation for fluorobenzene synthesis
5-Bromofuran-2-carbaldehyde C₅H₃BrO₂ 31539-67-0 174.98 Br (C5), CHO (C2) Aldehyde at C2 alters electronic density vs. C3 isomer
5-Bromobenzofuran-3-carbaldehyde C₉H₅BrO₂ 1194376-28-7* 225.04 Benzofuran core, Br (C5), CHO (C3) Enhanced aromatic stability; broader π-conjugation

Reactivity in Cross-Coupling Reactions

This compound exhibits distinct reactivity compared to non-aldehydic analogues like 3-Bromofuran. In Pd-catalyzed C-H arylation, 3-Bromofuran serves as a substrate for synthesizing 2,3,5-triarylfluorobenzene, leveraging bromine as a directing group . In contrast, the aldehyde group in this compound may deactivate the furan ring via electron-withdrawing effects, reducing electrophilic substitution rates. However, the bromine at C5 remains a viable site for Suzuki-Miyaura coupling, enabling the introduction of aryl/heteroaryl groups .

Comparison with 5-Bromofuran-2-carbaldehyde (C5-Br, C2-CHO):

  • In contrast, the C3-aldehyde in this compound minimizes resonance with the oxygen, preserving aldehyde reactivity for nucleophilic additions .

Research Findings and Challenges

  • Synthetic Limitations: The electron-withdrawing aldehyde group in this compound can hinder electrophilic aromatic substitution, necessitating optimized conditions for cross-coupling .
  • Stability Issues: Bromine at C5 may lead to hydrolysis under basic or aqueous conditions, requiring anhydrous storage .

Biological Activity

5-Bromofuran-3-carbaldehyde is a compound with notable biological activity, primarily due to its unique molecular structure featuring a brominated furan ring. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H3BrO2C_5H_3BrO_2 with a molecular weight of approximately 189.98 g/mol. The presence of the bromine atom and the aldehyde functional group significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity Against A549 Cells

A study conducted on derivatives of furan compounds, including this compound, assessed their efficacy against A549 lung cancer cells. The findings indicated that certain structural modifications could enhance anticancer properties.

CompoundIC50 (µM)Remarks
This compound15.2Moderate activity observed
Derivative A8.4Enhanced activity due to additional functional groups
Derivative B12.0Comparable activity to the parent compound

These results suggest that while this compound exhibits moderate anticancer activity, its derivatives may provide improved therapeutic effects through structural optimization .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of bacteria.

Study: Antimicrobial Efficacy

In a comparative study of various furan derivatives, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>64
Multidrug-resistant S. aureus16

The compound demonstrated significant activity against multidrug-resistant S. aureus, indicating its potential as a lead compound in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The aldehyde group may participate in nucleophilic attacks, leading to enzyme inhibition.
  • Receptor Binding : The bromine substituent can enhance lipophilicity, allowing better membrane penetration and receptor interaction.

Q & A

Q. What ethical considerations arise when publishing synthetic routes for brominated heterocycles?

  • Methodology : Follow dual-use research guidelines by omitting sensitive details (e.g., explosive intermediates) while ensuring transparency for reproducibility. Cite safety protocols from ECHA and OSHA-compliant SDS sheets, as seen in 3-Bromobenzaldehyde documentation .

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